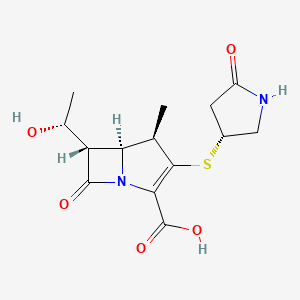
Tacapenem
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Tacapenem tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto modelo para estudiar los antibióticos β-lactámicos y su estabilidad.
Biología: Investigado por sus propiedades antibacterianas y mecanismos de resistencia.
Industria: Utilizado en el desarrollo de nuevos agentes antibacterianos y formulaciones.
Mecanismo De Acción
El Tacapenem ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a penicilina (PBP) dentro de la membrana celular bacteriana, previniendo la reticulación de las cadenas de peptidoglicano, que es esencial para la integridad de la pared celular . Esto conduce a la lisis celular y la muerte de las bacterias. El compuesto es altamente estable a las β-lactamasas, que son enzimas producidas por las bacterias para inactivar los antibióticos β-lactámicos .
Análisis Bioquímico
Biochemical Properties
Tacapenem plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the bacterial cell wall biosynthesis pathway . By binding to these PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death . The interaction between this compound and PBPs is characterized by the formation of a stable acyl-enzyme complex, which prevents the PBPs from performing their normal function .
Cellular Effects
This compound exerts significant effects on various types of bacterial cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for maintaining cell shape and integrity . This inhibition leads to cell lysis and death, particularly in rapidly dividing bacterial cells. This compound also affects cell signaling pathways by disrupting the normal function of PBPs, which are involved in various cellular processes . Additionally, this compound can influence gene expression by inducing stress responses in bacterial cells, leading to changes in the expression of genes related to cell wall synthesis and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are located on the inner membrane of bacterial cells . This binding inhibits the transpeptidation reaction, a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall . By forming a stable acyl-enzyme complex with PBPs, this compound prevents the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis . Additionally, this compound’s stability against β-lactamases ensures its efficacy against β-lactamase-producing bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, maintaining its antibacterial activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on bacterial cells, leading to prolonged inhibition of cell wall synthesis and bacterial growth . In in vitro and in vivo studies, this compound has demonstrated consistent antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and reduces infection . At higher doses, this compound can exhibit toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of adverse effects . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effect while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors involved in cell wall synthesis, such as PBPs and β-lactamases . This compound’s inhibition of PBPs disrupts the normal metabolic flux of peptidoglycan synthesis, leading to the accumulation of peptidoglycan precursors and altered metabolite levels . Additionally, this compound’s stability against β-lactamases ensures that it remains active in the presence of these enzymes, maintaining its antibacterial efficacy .
Transport and Distribution
This compound is transported and distributed within bacterial cells through various mechanisms. It can diffuse across the bacterial cell membrane and reach its target sites, such as PBPs on the inner membrane . This compound’s interaction with transporters and binding proteins can influence its localization and accumulation within bacterial cells . The distribution of this compound within tissues and cells is crucial for its antibacterial activity, as it needs to reach sufficient concentrations at the site of infection to exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the inner membrane of bacterial cells, where PBPs are located . This compound’s activity is influenced by its ability to reach and bind to these target sites . Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments or organelles within bacterial cells . Understanding the subcellular localization of this compound is essential for optimizing its antibacterial activity and developing strategies to overcome resistance mechanisms .
Métodos De Preparación
La síntesis de Tacapenem involucra varios pasos. Una de las rutas sintéticas incluye la mesilación de 4(S)-hidroxipirrolidin-2-ona con cloruro de mesilo y trietilamina en piridina, seguida del tratamiento con tioacetato de potasio en acetonitrilo en reflujo . El compuesto resultante se somete a hidrólisis, condensación e hidrogenólisis para producir el producto final . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El Tacapenem experimenta varias reacciones químicas, incluyendo:
Oxidación: El this compound puede ser oxidado bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales dentro del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de mesilo, trietilamina, tioacetato de potasio y metóxido de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El Tacapenem es único entre los antibióticos β-lactámicos debido a su alta estabilidad a las β-lactamasas y su actividad de amplio espectro . Los compuestos similares incluyen:
La singularidad del this compound reside en su mayor estabilidad a las β-lactamasas y su capacidad de dirigirse a una gama más amplia de cepas bacterianas .
Propiedades
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-5-10-9(6(2)17)13(19)16(10)11(14(20)21)12(5)22-7-3-8(18)15-4-7/h5-7,9-10,17H,3-4H2,1-2H3,(H,15,18)(H,20,21)/t5-,6-,7-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFNVKDRWMZSL-CTNSIQBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172994 | |
| Record name | Tacapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193811-33-5 | |
| Record name | Tacapenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193811335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TACAPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5216EI628Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



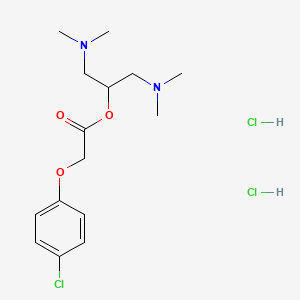
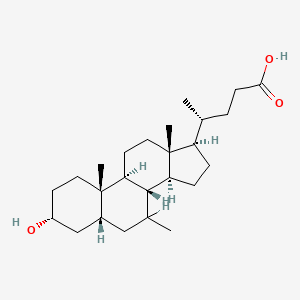


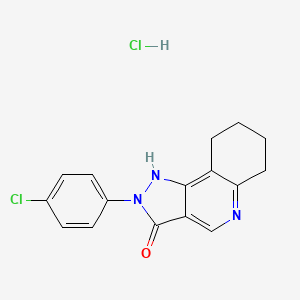
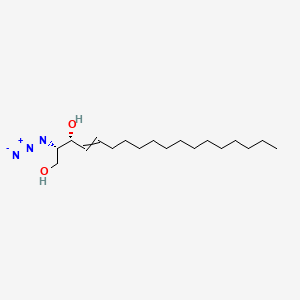
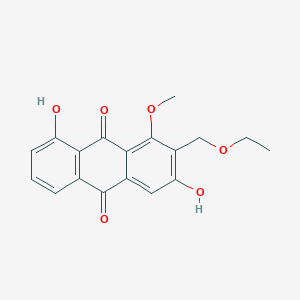
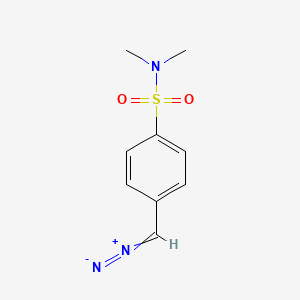
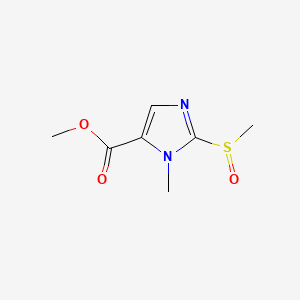

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
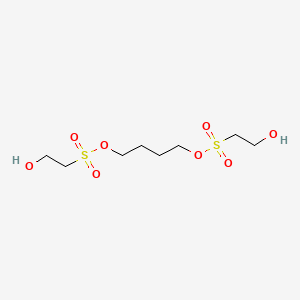
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
